Compound Description: This compound is a co-crystal comprising a salt, a neutral molecule, and a solvent. The salt component is formed by the protonated form of 1,3-bis(benzimidazol-2-yl)propane and the deprotonated form of gallic acid. []
Relevance: This compound shares the core structure of 1,3-bis(benzimidazol-2-yl)propane with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. Both compounds feature two benzimidazole rings connected by a propyl linker. []
Compound Description: This compound features a decyl chain attached to one of the benzimidazole rings in the 1,3-bis(benzimidazol-2-yl)propane core structure. []
Relevance: Similar to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, this compound contains the 1,3-bis(benzimidazol-2-yl)propane core structure, indicating a close structural relationship. []
Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels. It is a nonhydrolyzable analog of mibefradil, designed to prevent the formation of an active metabolite that inhibits L-type calcium channels. []
Relevance: This compound features a (3-benzimidazol-2-yl)propyl substituent, highlighting a structural similarity with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. Both compounds share the same benzimidazole-propyl moiety in their structure. []
Compound Description: This compound is a co-crystal containing a protonated 2,2′-(1,3-propanediyl)bis(1H-benzimidazole) cation, a deprotonated benzene-1,3,5-tricarboxylic acid anion, a neutral benzene-1,3,5-tricarboxylic acid molecule, and a water molecule. []
Relevance: This compound, like N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, possesses the 2,2′-(1,3-propanediyl)bis(1H-benzimidazole) core, demonstrating a structural link between the two. []
Compound Description: This series of compounds was synthesized from 1,2,3-benzotriazole and screened for antibacterial, antifungal, and antitubercular activities. []
Relevance: While this series utilizes a benzotriazole group, it shares a similar structure with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, particularly the N-propyl linker connected to an aromatic heterocycle, suggesting a potential for analogous biological activity. []
Compound Description: This compound features a quinazoline fragment and an imidazole ring connected by a propyl linker. It was synthesized by nucleophilic substitution and characterized by NMR spectroscopy and X-ray diffraction. []
Relevance: Although this compound incorporates a quinazoline moiety instead of benzimidazole, it exhibits a comparable structural architecture to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, primarily the presence of a propyl linker joining two heterocyclic aromatic rings. []
Compound Description: These compounds are organometallic complexes containing ruthenium or osmium coordinated to a 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine ligand. They have been investigated as potential anticancer agents and cyclin-dependent kinase (Cdk) inhibitors. []
Relevance: These compounds contain a benzimidazole group linked to a pyrazolopyridine moiety, similar to the benzimidazole-propyl structure in N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. The presence of the benzimidazole group and exploration of similar biological activities makes this class structurally relevant. []
Compound Description: This compound is a cobalt(II) complex containing two 2-(1H-benzimidazol-2-yl)-4-bromophenolate ligands coordinated to the cobalt center. The crystal structure reveals a distorted tetrahedral geometry around the cobalt atom. []
Relevance: This compound, although a metal complex, shares a structural motif with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide through the presence of the 2-(1H-benzimidazol-2-yl)phenol fragment. Both compounds contain a benzimidazole ring directly linked to a phenol group, suggesting potential similarities in their chemical properties. []
Compound Description: This cadmium(II) complex features a polymeric structure where cadmium centers are bridged by chloride ions and 1,2-bis(2,2′-1H-benzimidazol-2-yl)ethane ligands. []
Relevance: The presence of the 1,2-bis(2,2′-1H-benzimidazol-2-yl)ethane ligand, containing two benzimidazole rings connected by an ethane bridge, draws a structural parallel to the benzimidazole-propyl motif in N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. []
Compound Description: Similar to compound 8, this is another cobalt(II) complex with two deprotonated 2-(1H-benzimidazol-2-yl)phenol ligands coordinating to the cobalt center, forming a distorted tetrahedral geometry. []
Relevance: As with compound 8, the presence of the 2-(1H-benzimidazol-2-yl)phenol ligand in this complex highlights a shared structural feature with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, emphasizing the benzimidazole-phenol linkage. []
Compound Description: This complex contains a cobalt(II) ion coordinated by two (1-methyl-1H-benzimidazol-2-yl)methanol ligands and two thiocyanate ligands, resulting in a distorted octahedral coordination geometry. []
Relevance: The presence of the (1-methyl-1H-benzimidazol-2-yl)methanol ligand in this complex, while structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, points to a broader class of compounds containing substituted benzimidazole rings, potentially exhibiting similar coordination chemistry. []
Compound Description: This nickel(II) complex features a central nickel atom coordinated by two 2-(1H-benzimidazol-2-yl)acetate ligands and two ethanol ligands, adopting a distorted octahedral geometry. []
Relevance: While structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the incorporation of the 2-(1H-benzimidazol-2-yl)acetate ligand in this complex highlights the versatility of the benzimidazole moiety in coordinating to metal centers and forming diverse complex structures. []
Compound Description: This zinc(II) complex displays a polymeric structure where zinc centers are bridged by 5-(1-methyl-1H-benzimidazol-2-yl-κN3)-1,2,3-triazol-1-ide ligands. []
Relevance: Although structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the benzimidazole moiety within a larger ligand framework in this complex underscores the potential for utilizing benzimidazole derivatives as building blocks for coordination polymers. []
Compound Description: This manganese(II) complex features a manganese center coordinated by two diazido ligands and two (1-methyl-1H-benzimidazol-2-yl)methanol ligands, adopting a distorted octahedral geometry. []
Relevance: While not directly analogous to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the (1-methyl-1H-benzimidazol-2-yl)methanol ligand in this complex reinforces the versatility of substituted benzimidazole derivatives as ligands in coordination chemistry. []
Compound Description: These are heterometallic coordination polymers synthesized using 3-(1H-benzimidazol-2-yl)propanoic acid as a bridging ligand. They exhibit one-dimensional chain structures with different structural features and have been investigated for their thermal stability and luminescent properties. []
Relevance: These compounds share the 3-(1H-benzimidazol-2-yl)propyl structural motif with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, highlighting the use of this specific moiety in constructing extended coordination frameworks. []
Compound Description: This zinc(II) coordination polymer forms a honeycomb network structure where zinc centers are linked by 1,3-bis(1H-benzimidazol-2-yl)benzene and terephthalate ligands. []
Relevance: The presence of the 1,3-bis(1H-benzimidazol-2-yl)benzene ligand, containing two benzimidazole rings linked to a central benzene ring, establishes a structural connection with the benzimidazole-propyl motif in N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. []
Compound Description: This dinuclear lead(II) complex features a bridging adipate ligand and two 2,6-bis(1H-benzimidazol-2-yl-κN(3))pyridine ligands coordinating to the lead centers. []
Relevance: While structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, this complex highlights the use of benzimidazole-containing ligands in constructing multimetallic assemblies, suggesting a broader context for benzimidazole coordination chemistry. []
Compound Description: This cobalt(II) complex exhibits a polymeric structure where cobalt centers are bridged by (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoate ligands. []
Relevance: This compound shares the 3-(1H-benzimidazol-2-yl)prop-2-enoate ligand with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, emphasizing the use of this specific moiety in building extended coordination frameworks. []
3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines and β-Cyclodextrin Complexes
Compound Description: These compounds are complexes of 3-[3-(1H-imidazol-1-yl)propyl]-3,7-diaza-bispidines with β-cyclodextrin. They were investigated for their ability to protect and stimulate the growth of wheat seedlings. []
Relevance: Though containing an imidazole ring instead of benzimidazole, these compounds are structurally analogous to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide due to the shared propyl linker connecting the heterocycle to another functional group. This suggests that modifications to the aromatic heterocycle could influence biological activity. []
Compound Description: This series of compounds was synthesized by reacting (Z)-N′-benzylidene hydrazine carbothioamides with 4-(3-bromo-propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. []
Relevance: Although structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, this series shares the common feature of a propyl linker attached to an aromatic system. This structural similarity might be valuable in exploring potential bioisosteric replacements for the benzimidazole moiety in N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. []
Compound Description: This compound contains a benzimidazole ring system substituted with an ethoxycarbonyl group and a 3-(2-oxopyrrolidin-1-yl)propyl chain. []
Relevance: This compound shares the benzimidazole-propyl structural motif with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, further highlighting the prevalence of this structural element in various chemical contexts. []
Compound Description: This compound features a benzimidazole ring linked to a benzonitrile group through a sulfanylmethyl bridge. []
Relevance: Though structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the benzimidazole ring as a key structural element suggests a potential relationship in terms of chemical reactivity and potential biological activity. []
Compound Description: This zinc(II) complex adopts a polymeric structure where zinc centers are bridged by 3-(1H-benzimidazol-2-yl)[2,6-2H2]pyridine N-oxide ligands. []
Relevance: While structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the benzimidazole moiety within the bridging ligand in this complex emphasizes the potential for incorporating benzimidazole derivatives into extended coordination frameworks. []
N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives
Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for anti-inflammatory activity using the rat-paw-oedema method. Several compounds exhibited potent anti-inflammatory effects compared to the standard drug Indomethacin. []
Compound Description: This cadmium(II) complex contains a cadmium ion coordinated by two tridentate 1,3-bis(1-propyl-1H-benzimidazol-2-yl)-2-oxapropane ligands, exhibiting a distorted octahedral coordination environment. []
Relevance: Though structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the 1,3-bis(1-propyl-1H-benzimidazol-2-yl)-2-oxapropane ligand, featuring two propyl-substituted benzimidazole rings, highlights the use of such motifs in coordinating metal centers and forming complex structures. []
Compound Description: This copper(I) complex features a linear coordination environment around the copper ion, coordinated by two benzimidazole nitrogen atoms from two symmetry-related 3-(1H-benzimidazol-2-yl)propanoic acid ligands. []
Relevance: This compound showcases the 3-(1H-benzimidazol-2-yl)propyl structural element, also present in N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, highlighting its ability to act as a ligand in metal complexes. []
Compound Description: This compound features a benzimidazole ring system with an ethyl carboxylate substituent, a 4-chlorophenyl group, and a 3-(1H-imidazol-1-yl)propyl chain. []
Relevance: While containing an imidazole ring instead of benzimidazole in the side chain, this compound shares a significant structural similarity with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, specifically the presence of an aromatic ring system linked to a propyl chain ending with a heterocycle. This similarity suggests the possibility of exploring similar chemical modifications and biological activities. []
Compound Description: This mercury(II) complex features a mercury ion tetrahedrally coordinated by two nitrogen atoms from the N-[1-(1H-benzimidazol-2-yl)ethyl-idene-κN]-3-(1H-imidazol-1-yl)propan-1-amine ligand and two bromide anions. []
Relevance: Although structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the incorporation of a benzimidazole moiety within a more complex ligand framework highlights the potential for designing diverse ligands based on the benzimidazole structure. []
Compound Description: This compound consists of a benzimidazole unit directly linked to a chloro-substituted methylquinoline moiety. []
Relevance: This compound, although lacking the propyl linker, shares a direct linkage between benzimidazole and another aromatic system with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. This structural similarity might indicate comparable chemical properties and potential bioisosteric relationships. []
Compound Description: This compound features a benzimidazole group connected to a quinoline ring through an ethoxy-ethoxy linker. []
Relevance: Despite having an ether linkage instead of a propyl chain, this compound shares a structural motif with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, featuring a benzimidazole unit linked to another aromatic system. This highlights the recurring theme of connecting benzimidazole to other aromatic groups, potentially influencing its chemical and biological properties. []
Compound Description: This manganese(II) complex consists of a manganese ion coordinated by two water molecules, two 5-nitrobenzene-3-carboxy-1,2-dicarboxylate ligands, and two 1-(3-(1H-benzimidazol-1-yl)propyl)-benzimidazole ligands. []
Relevance: While structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the complex highlights the use of a benzimidazole-propyl moiety within a larger ligand framework, showcasing the versatility of this structural motif in coordination chemistry. []
N-[3-[(Benzimidazol-2-yl)amino]propyl]amides
Compound Description: This class of compounds, based on a benzimidazole core, has been identified as potential fast-acting antimalarial agents. []
Relevance: This group exhibits a close structural resemblance to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, both containing a propylamide chain linked to the benzimidazole ring. The primary difference lies in the presence of the 2-methoxybenzamide group in the target compound. This similarity in structure suggests potential overlap in their biological activities. []
Compound Description: This series of compounds includes radiolabeled analogs designed for use as potential imaging agents and molecular radiotherapeutics in cancer treatment. They exhibit potent cytotoxicity against various cancer cell lines and have the potential to be developed into theranostic agents. [, , ]
Relevance: This series shares a significant structural similarity with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. Both groups contain a benzimidazole ring with a carbamate group at the 2-position and an aromatic ring substituent at the 5-position. This similarity, despite the variations in the linker and substituents, suggests these compounds could share similar mechanisms of action or interact with related biological targets. [, , ]
Compound Description: This copper(I) complex features a dimeric structure where two copper ions are bridged by two 3-(1H-benzimidazol-2-yl)benzoate ligands. []
Relevance: While structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, this complex demonstrates the ability of benzimidazole-containing ligands to bridge metal centers, highlighting the potential for forming diverse coordination compounds. []
Compound Description: This cadmium(II) complex contains a cadmium ion coordinated by two bidentate 2-(1H-benzimidazol-2-yl)aniline ligands and two nitrate anions, adopting a distorted octahedral geometry. []
Relevance: Though structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the benzimidazole moiety within a larger ligand framework highlights the potential for designing diverse ligands based on the benzimidazole structure. []
Compound Description: These are metal-organic coordination polymers synthesized using 4-(1H-l,3-benzimidazol-2-yl)pyridine 1-oxide as a bridging ligand. They exhibit one-dimensional and three-dimensional structures with various coordination modes. One of the zinc-based polymers exhibits strong fluorescence in the solid state. []
Relevance: Although structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, these polymers demonstrate the incorporation of a benzimidazole ring within a larger ligand framework, highlighting the versatility of benzimidazole derivatives in coordination chemistry and materials science. []
Compound Description: This zinc(II) complex features a distorted trigonal–bipyramidal geometry around the zinc ion, coordinated by two 2-(1H-benzimidazol-2-yl)aniline ligands, one water molecule, and two nitrate anions. []
Relevance: While structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the benzimidazole moiety within a larger ligand framework highlights the potential for designing diverse ligands based on the benzimidazole structure. []
Compound Description: This zinc(II) complex contains a zinc ion coordinated by a bidentate 2-(1H-benzimidazol-2-yl)aniline ligand and two chloride ligands, adopting a distorted tetrahedral geometry. []
Relevance: Though structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, this complex demonstrates the use of benzimidazole-containing ligands in coordinating to metal centers and forming diverse complex structures. []
Compound Description: This compound features a benzimidazole ring linked to two phenol groups, one directly and the other through a hydroxybenzyl bridge. []
Relevance: Although structurally distinct from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the presence of the benzimidazole ring and the phenol group as structural elements suggests a potential relationship in terms of chemical reactivity and potential biological activity. []
Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs) and exhibits potential antipsychotic activity. []
Relevance: This compound shares a close structural similarity with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, particularly the presence of a propylamide chain linked to a benzimidazole ring. The key difference lies in the substitution pattern on the benzimidazole and the presence of a piperidine ring in D2AAK4. Despite these differences, the shared structural features suggest potential for overlapping biological activities or interactions with similar targets. []
Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for anti-inflammatory activity. The compounds demonstrated promising results, with some exhibiting greater potency than the standard drug Indomethacin. []
Relevance: This series bears a close structural resemblance to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, featuring a benzimidazole ring linked to a phenyl ring with an acetic acid group. The main difference lies in the linker between the rings, which is a 2-oxoethyl group instead of a propyl chain. This structural variation could impact the interactions and pharmacological activities of these compounds compared to N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. []
Compound Description: This compound features a quinazoline ring linked to a bromophenyl group and a 3-(1H-imidazol-1-yl)propyl chain. []
Relevance: Though structurally different from N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide, the compound shares a similar scaffold of an aromatic system linked to a propyl chain ending with a heterocycle. This structural similarity might indicate potential bioisosteric relationships and the possibility of similar biological activities. []
Compound Description: This compound consists of two propyl- and dimethyl-substituted benzimidazole rings connected by an ethene bridge. []
Relevance: Although lacking the amide linker, this compound exhibits a structural relationship with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide due to the presence of a substituted benzimidazole ring. This emphasizes the importance of the benzimidazole moiety in various chemical contexts and its potential for diverse modifications. []
Compound Description: This series of bis-benzimidazole derivatives was synthesized and evaluated for their antibacterial activity. Some compounds demonstrated significant activity against various bacterial strains. []
Relevance: This series shares the core benzimidazole structure with N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide. Although the linker and substitution patterns differ, the shared benzimidazole moiety suggests these compounds might exhibit overlapping biological activities or interact with related targets. []
(1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2-)
Compound Description: This compound contains a benzimidazole ring directly linked to a phosphonate group via a methylene bridge. It has been studied for its acid-base properties and intramolecular hydrogen bonding capabilities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.